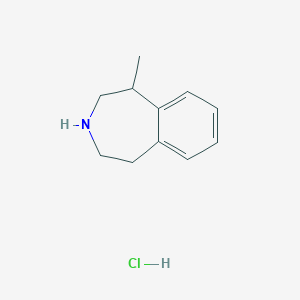

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydro-2-benzazepines, including derivatives similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been achieved through various synthetic strategies. One approach involved the Heck reaction and subsequent Stetter reaction leading to ketone formation, which was then diastereoselectively reduced to form like-configured alcohols. These alcohols underwent alkylation and reductive cyclization to provide like- and unlike-configured 2-benzazepines, facilitating the introduction of various substituents at the N-atom (Hasebein et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been analyzed, revealing that azepine rings adopt chair conformations. Compounds are linked by a combination of N-H...O and O-H...N hydrogen bonds into chains, further linked into sheets by C-H...π(arene) hydrogen bonds. This observation underscores the significant role of intermolecular interactions in determining the crystal structure and properties of these compounds (Acosta et al., 2009).

Chemical Reactions and Properties

Tetrahydro-2-benzazepines undergo various chemical reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions are crucial for the functionalization and modification of the benzazepine core, offering pathways to diversify the chemical and pharmacological properties of these compounds (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of benzazepine derivatives are significantly influenced by their molecular structure and the nature of substituents. These properties are critical for determining the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for understanding the pharmacological potential of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. For example, the introduction of various substituents at the N-atom of benzazepines has been shown to influence their affinity for biological targets, highlighting the importance of chemical modifications in tailoring biological activity (Hasebein et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties :

- Pecherer, Sunbury, and Brossi (1972) described a novel synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, which may include compounds structurally similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (Pecherer, Sunbury, & Brossi, 1972).

- Lennon and Proctor (1979) worked on bridged-ring nitrogen compounds, including the synthesis of related benzazepines (Lennon & Proctor, 1979).

- Ackerman, Horning, and Muchowski (1972) discussed a new synthesis method for related benzazepine derivatives (Ackerman, Horning, & Muchowski, 1972).

Pharmacological Applications :

- Kuzhikandathil and Oxford (2002) reported that a structurally similar compound, SCH23390, inhibits G protein-coupled inwardly rectifying potassium channels, suggesting potential for neurological research (Kuzhikandathil & Oxford, 2002).

- Guo et al. (2013) found that SKF83959, a related benzazepine, acts as a potent allosteric modulator of the sigma-1 receptor, indicating its potential use in understanding D1 receptor-independent effects (Guo et al., 2013).

- Trigo-Mourino et al. (2013) studied the conformational state of lorcaserin, another benzazepine derivative, in water, highlighting its potential as an anti-obesity drug (Trigo-Mourino et al., 2013).

Potential Therapeutic Applications :

- Pfeiffer et al. (1982) evaluated the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, indicating potential applications in dopamine-related disorders (Pfeiffer et al., 1982).

- Fuller et al. (1981) explored the properties of LY134046, a benzazepine derivative, as an inhibitor of norepinephrine N-methyltransferase, suggesting its role in neurological research (Fuller et al., 1981).

Safety And Hazards

The safety information available indicates that 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is corrosive and harmful15. The signal word for this compound is "Danger"1.

Future Directions

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders, has been aspired6. A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine analogues were synthesized6. After in vitro testing via competition binding assay and autoradiography, [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation6.

properties

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGGVTVKGUXISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)

![(4R)-2,2-Dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-3-oxazolidinecarboxylic Acid 1,1-Di](/img/no-structure.png)

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)